3-[benzyl(methyl)amino]-1-phenylpropan-1-ol
Overview
Description
3-[benzyl(methyl)amino]-1-phenylpropan-1-ol is an organic compound with the molecular formula C17H21NO It is a secondary amine and an alcohol, characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to a propanol backbone
Mechanism of Action
Target of Action
It is suggested that the compound may interact with cholinergic receptors and dopamine pathways .
Mode of Action
The exact mechanism of action of 3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol remains unknown . It is suggested that the compound may potentiate dopamine while partially inhibiting serotonin . This suggests that the compound might modulate neurotransmitter levels in the brain, potentially influencing cognitive processes.
Result of Action
It is suggested that the compound may have a nootropic effect, potentially enhancing cognitive processes in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol typically involves the reaction of benzylamine with 1-phenyl-1-propanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-[benzyl(methyl)amino]-1-phenylpropan-1-one.
Reduction: 3-[benzyl(methyl)amino]-1-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[benzyl(methyl)amino]-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-[benzyl(methyl)amino]-1-phenyl-1-propanone hydrochloride: A related compound with a similar structure but different functional groups.
1-phenyl-2-(methylamino)propan-1-ol: Another compound with a similar backbone but different substituents.
Uniqueness
3-[benzyl(methyl)amino]-1-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWFVSHZMXLAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-55-3 | |
Record name | 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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